molecular formula C17H16BrN3O3S B14992771 4-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

4-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

Cat. No.: B14992771
M. Wt: 422.3 g/mol
InChI Key: FZAUJJWFWRQTGA-UHFFFAOYSA-N
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Description

4-BROMO-N-METHYL-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a bromine atom, a methyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-METHYL-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Bromine Atom: The bromine atom can be introduced via bromination of the benzene ring using bromine or a brominating agent such as N-bromosuccinimide.

    Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the brominated benzene derivative with a sulfonamide under basic conditions.

    Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group and the oxadiazole ring.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming biaryl compounds.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.

    Methylation: Methyl iodide or dimethyl sulfate under basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the sulfonamide group.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, the compound’s potential bioactivity makes it a candidate for drug development. It can be explored for its antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 4-BROMO-N-METHYL-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring and sulfonamide group are known to interact with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methylbenzoic acid
  • 4-Bromophenyl methyl sulfone
  • 4-Bromo-3-methylphenol

Uniqueness

Compared to similar compounds, 4-BROMO-N-METHYL-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE is unique due to the presence of the 1,2,4-oxadiazole ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16BrN3O3S

Molecular Weight

422.3 g/mol

IUPAC Name

4-bromo-N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C17H16BrN3O3S/c1-12-4-3-5-13(10-12)17-19-16(24-20-17)11-21(2)25(22,23)15-8-6-14(18)7-9-15/h3-10H,11H2,1-2H3

InChI Key

FZAUJJWFWRQTGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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